N-[(4-bromophenyl)(pentanamido)methyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromophenyl)(pentanamido)methyl]pentanamide is a synthetic organic compound with the molecular formula C17H25BrN2O2 It is characterized by the presence of a bromophenyl group and two pentanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)(pentanamido)methyl]pentanamide typically involves the reaction of 4-bromobenzylamine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted with pentanamide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Batch reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to achieve high purity
Yield Optimization: Use of catalysts and optimized reaction conditions to maximize yield
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-bromophenyl)(pentanamido)methyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH) or other strong bases in the presence of nucleophiles
Major Products
Oxidation Products: Bromophenol derivatives
Reduction Products: Phenyl derivatives
Substitution Products: Hydroxyl, amino, or alkyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
N-[(4-bromophenyl)(pentanamido)methyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-bromophenyl)(pentanamido)methyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pentanamido groups can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)pentanamide
- N-(4-chlorophenyl)pentanamide
- N-(4-fluorophenyl)pentanamide
Uniqueness
N-[(4-bromophenyl)(pentanamido)methyl]pentanamide is unique due to the presence of two pentanamide groups, which can enhance its binding affinity and specificity for certain targets. This structural feature distinguishes it from other similar compounds and may contribute to its distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C17H25BrN2O2 |
---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C17H25BrN2O2/c1-3-5-7-15(21)19-17(20-16(22)8-6-4-2)13-9-11-14(18)12-10-13/h9-12,17H,3-8H2,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
BJTYOTDWJCCHDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)Br)NC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.